8-(3-Phenylethoxy)Caffeine

Description

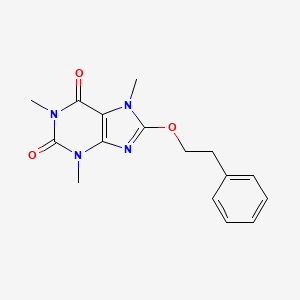

Structure

2D Structure

3D Structure

Properties

CAS No. |

5415-84-9 |

|---|---|

Molecular Formula |

C16H18N4O3 |

Molecular Weight |

314.34 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-(2-phenylethoxy)purine-2,6-dione |

InChI |

InChI=1S/C16H18N4O3/c1-18-12-13(19(2)16(22)20(3)14(12)21)17-15(18)23-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

XEJFGTMHCXBIOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1OCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 3 Phenylethoxy Caffeine and Its Precursors

Strategies for O-Alkylation at the C8 Position of Xanthines

The C8 position of the xanthine (B1682287) core, including caffeine (B1668208), is a common site for chemical modification to generate derivatives with diverse properties. researchgate.net Direct alkylation at this carbon is challenging; therefore, a common and effective strategy involves a two-step process. First, the C8 position is activated by introducing a good leaving group, typically a halogen like bromine or chlorine. This creates an 8-halo-xanthine intermediate.

The most prevalent method for this transformation is the halogenation of caffeine to produce 8-bromocaffeine (8-BC) or 8-chlorocaffeine. nih.gov The introduction of the halogen increases the electrophilicity of the C8 carbon, making it susceptible to nucleophilic attack.

The second step is a nucleophilic aromatic substitution (SNAr) type reaction. In this step, an oxygen nucleophile, typically an alkoxide, displaces the halide at the C8 position to form the desired C8–O ether linkage. nih.gov For the synthesis of 8-(3-phenylethoxy)caffeine, the nucleophile would be the alkoxide of 3-phenylethanol, generated in situ by a suitable base. This general approach of halogenation followed by nucleophilic substitution is a cornerstone for creating a wide variety of 8-substituted xanthine derivatives, including those with C8–N and C8–S linkages. nih.gov

Synthesis of 3-Phenylethanol Building Blocks

2-Phenylethanol (B73330) (also known as phenethyl alcohol) is the key building block required to introduce the phenylethoxy group. It is a commercially available compound, but several laboratory methods are established for its synthesis.

One common laboratory-scale synthesis involves the Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium, is reacted with ethylene (B1197577) oxide. The subsequent acidic workup yields 2-phenylethanol.

Another approach is the reduction of phenylacetic acid or its esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) and iodine in a solvent like tetrahydrofuran (B95107) (THF) can effectively reduce the carboxylic acid or ester functionality to the corresponding primary alcohol.

Furthermore, the reduction of other precursors can also yield 2-phenylethanol. For instance, ethyl cinnamate (B1238496) can be reduced using sodium in ethanol. nih.gov These methods provide reliable pathways to obtain the necessary alcohol precursor for the subsequent etherification step.

| Precursor | Reagents | Product | Reference |

| Phenylmagnesium Bromide + Ethylene Oxide | 1. Diethyl ether 2. H⁺ (workup) | 2-Phenylethanol | |

| Phenylacetic Acid | 1. Sodium Borohydride, Iodine 2. THF | 2-Phenylethanol | |

| Ethyl Cinnamate | Sodium, Ethanol | 3-Phenyl-1-propanol | nih.gov |

This table presents illustrative synthetic routes to phenylethanols.

Multi-Step Synthesis Pathways for this compound

The synthesis of the target compound is typically achieved through a linear, two-step sequence starting from caffeine.

Step 1: Bromination of Caffeine The first step is the electrophilic substitution at the C8 position of caffeine to yield 8-bromocaffeine (8-BC). A common and efficient method uses N-Bromosuccinimide (NBS) as the brominating agent in a solvent system like dichloromethane (B109758) (DCM) and water at room temperature. nih.gov This method is often preferred as it can produce the 8-BC intermediate in high purity and quantitative yield. nih.gov

Step 2: Etherification The second step involves the reaction of 8-bromocaffeine with 2-phenylethanol in the presence of a base to form the ether bond. The base deprotonates the hydroxyl group of 2-phenylethanol to form the more nucleophilic phenylethoxide anion, which then displaces the bromide from the C8 position of 8-BC.

The efficiency of the etherification step is dependent on several factors, and their optimization is crucial for achieving a high yield of the final product.

Base: A moderately strong base is required to generate the alkoxide from 2-phenylethanol. Common choices include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), or alkali metal hydrides like sodium hydride (NaH). The choice of base can influence the reaction rate and potential side reactions. For instance, the synthesis of analogous 8-alkoxycaffeines has been successfully carried out using KOH. nih.gov

Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can effectively solvate the cations, leaving a more reactive "naked" alkoxide nucleophile.

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition or unwanted side products. The optimal temperature is typically determined empirically, often ranging from room temperature to reflux conditions, depending on the reactivity of the specific substrates. For similar syntheses, temperatures around 100 °C in DMF have been reported.

Reactant Ratio: The stoichiometry of the reactants can affect the yield. Using a slight excess of the alcohol (2-phenylethanol) and the base can help drive the reaction to completion.

After the synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, the inorganic salt byproduct (e.g., KBr), and potentially other minor impurities. A multi-step purification process is therefore necessary.

Workup: The reaction mixture is typically cooled and then poured into water. This precipitates the crude solid product and dissolves the inorganic salts and water-soluble impurities. The solid is then collected by filtration.

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is employed. A solution of the crude product is passed through a column packed with silica gel, and a solvent system (eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation.

The purity and identity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netnih.gov

Derivatization Strategies for Structural Modifications of this compound Analogs

Derivatization of the lead compound, this compound, allows for the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can fine-tune its properties. Modifications can be made to the xanthine core, the ethoxy linker, or the terminal phenyl ring.

The phenyl ring of the phenylethoxy moiety is a prime target for modification. Introducing substituents onto this ring can significantly alter the compound's electronic, steric, and physicochemical properties, such as lipophilicity and solubility. acs.orgacs.org These changes, in turn, can influence its biological activity and pharmacokinetic profile.

Common derivatization strategies include:

Introduction of Electron-Donating or -Withdrawing Groups: Placing substituents like methyl (-CH₃), methoxy (B1213986) (-OCH₃), nitro (-NO₂), or cyano (-CN) at the ortho, meta, or para positions of the phenyl ring can modulate the electron density of the ring and its interactions with biological targets.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry. Halogens can alter conformation, increase metabolic stability, and introduce new points for hydrogen or halogen bonding. For example, analogs like (E)-8-(3-chlorostyryl)caffeine have been synthesized to explore biological activities. researchgate.netwikipedia.org

Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or non-aromatic rings, known as bioisosteres, to improve properties. acs.org For instance, replacing the phenyl ring with a pyridine (B92270) ring can introduce a basic nitrogen atom, potentially improving solubility and allowing for salt formation. nih.gov Other saturated rings have also been used as phenyl bioisosteres to enhance drug-like properties. nih.gov

These modifications are typically achieved by starting the synthesis not with 2-phenylethanol itself, but with an appropriately substituted version (e.g., 4-chloro-2-phenylethanol) and carrying it through the established synthetic pathway.

| Modification Strategy | Example Substituent/Group | Potential Effect |

| Introduction of Electron-Withdrawing Group | -NO₂, -CF₃ | Modulate electronic interactions, alter metabolism |

| Introduction of Electron-Donating Group | -CH₃, -OCH₃ | Modulate electronic interactions, alter lipophilicity |

| Halogenation | -F, -Cl | Increase metabolic stability, introduce new bonding interactions |

| Bioisosteric Replacement | Pyridinyl, Piperidinyl | Improve solubility, alter 3D shape, enhance drug-like properties |

This table provides examples of potential modifications to the phenyl ring and their rationale.

Modifications on the Ethoxy Linker

The ethoxy linker in this compound can be systematically modified to explore structure-activity relationships. These modifications can include altering the length of the alkyl chain, introducing aromatic rings directly to the oxygen, or varying the distance of a phenyl group from the core. The synthesis of these analogs generally follows the same principle: reacting 8-bromocaffeine with the corresponding alcohol.

Research has explored a variety of 8-alkoxy and 8-aryloxy caffeine analogs. For instance, a series of 8-benzyloxycaffeine (B3062997) analogs have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO). nih.gov In this case, 8-bromocaffeine is reacted with various substituted benzyl (B1604629) alcohols. This changes the linker from a phenylethyl group to a benzyl group, directly attaching the phenyl ring to the methylene (B1212753) group connected to the ether oxygen.

Further studies have expanded the range of C8-oxy substituents to include longer alkyl chains and different placements of the phenyl group. nih.gov For example, 8-(3-phenylpropoxy)caffeine was synthesized to investigate its MAO inhibition properties, demonstrating that the linker length is a critical parameter for biological activity. nih.govresearchgate.net Another variation involves incorporating a phenoxy group within the linker, as seen in 8-(2-phenoxyethoxy)caffeine. nih.govresearchgate.net These examples highlight the synthetic flexibility in modifying the linker by simply choosing a different alcohol for the substitution reaction with 8-bromocaffeine.

The following table details representative modifications of the linker attached to the C8 oxygen of the caffeine core.

| Compound Name | Linker Structure | Precursor Alcohol |

| 8-(Benzyloxy)caffeine | -O-CH₂-Ph | Benzyl alcohol |

| 8-(3-Phenylpropoxy)caffeine | -O-(CH₂)₃-Ph | 3-Phenyl-1-propanol |

| 8-(2-Phenoxyethoxy)caffeine | -O-(CH₂)₂-O-Ph | 2-Phenoxyethanol |

| 8-[(5-Methylhexyl)oxy]caffeine | -O-(CH₂)₄-CH(CH₃)₂ | 5-Methyl-1-hexanol |

Table 1: Examples of Modified Linkers in 8-Oxycaffeine Analogs

N-Methylation Pattern Variations on the Xanthine Core

The identity of the final compound is critically dependent on the N-alkylation pattern of the starting xanthine. Caffeine is 1,3,7-trimethylxanthine. By starting with other naturally occurring or synthetic xanthines, analogs of this compound with different N-methylation patterns can be synthesized. Key precursors include theophylline (B1681296) (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine). The general synthetic route involves the C8-bromination of the chosen xanthine precursor, followed by substitution with 2-phenylethanol.

The synthesis of 8-substituted theophylline derivatives is well-documented. researchgate.netnih.gov Theophylline can be brominated at the C8 position to yield 8-bromotheophylline. This intermediate then serves as the scaffold for introducing the 3-phenylethoxy group via nucleophilic substitution. Similarly, theobromine can be used as a starting material to produce 8-(3-Phenylethoxy)theobromine. The conversion of theobromine to caffeine via N1-methylation is a known process, highlighting the feasibility of manipulating the N-alkylation state of the xanthine core. scielo.org.mx

Furthermore, synthetic strategies exist for the regioselective alkylation of the xanthine nucleus, which allows for the creation of specific N-alkylation patterns that may not be readily available from natural sources. researchgate.netresearchgate.netnih.gov For example, starting with a 6-aminouracil (B15529) derivative, a specific sequence of alkylations, nitrosation, reduction, and cyclization can yield a desired 1,3,7,8-tetrasubstituted xanthine. nih.gov This provides a powerful toolset for creating a wide diversity of analogs by building the N-methyl pattern from the ground up before or after the introduction of the C8 substituent.

The table below outlines the key xanthine precursors and the resulting N-methylation pattern in the final 8-(3-phenylethoxy) substituted product.

| Precursor Xanthine | N-Methylation Pattern | Resulting Compound Name |

| Caffeine | 1,3,7-trimethyl | This compound |

| Theophylline | 1,3-dimethyl | 8-(3-Phenylethoxy)theophylline |

| Theobromine | 3,7-dimethyl | 8-(3-Phenylethoxy)theobromine |

| Paraxanthine | 1,7-dimethyl | 8-(3-Phenylethoxy)paraxanthine |

| Xanthine | Unsubstituted | 8-(3-Phenylethoxy)xanthine |

Table 2: N-Methylation Variations on the Xanthine Core

Molecular and Cellular Pharmacology of 8 3 Phenylethoxy Caffeine

Ligand-Receptor Interactions and Binding Affinity Studies (In Vitro)

The primary mechanism of action for caffeine (B1668208) and its C8-substituted derivatives is the antagonism of adenosine (B11128) receptors. The affinity and selectivity of these compounds are determined through in-vitro binding studies using preparations of specific receptor subtypes.

Adenosine Receptor Subtype Selectivity (A1, A2A, A2B, A3)

The selectivity of a caffeine analogue for the four main adenosine receptor subtypes (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile. Research on various 8-alkoxycaffeines indicates that the nature of the substituent at the C8 position significantly influences which receptor subtype it binds to most strongly. For instance, studies on similar compounds with two-chain linkers at the C8 position, such as benzyloxy or phenoxymethyl (B101242) groups, have shown varied affinities and selectivities for A1 and A2A receptors. These derivatives are typically evaluated for their inhibitory constant (Ki) at each receptor subtype.

However, specific Ki values for 8-(3-Phenylethoxy)Caffeine at hA1, hA2A, hA2B, and hA3 receptors are not detailed in the currently available literature. The determination of these values would be essential to fully characterize its receptor selectivity profile.

Competitive Binding Assays in Receptor Preparations

Competitive binding assays are the standard method used to determine the binding affinity of a test compound like this compound. In these experiments, membrane preparations from cells expressing a specific human adenosine receptor subtype are incubated with a constant concentration of a radiolabeled ligand (a molecule with known high affinity for the receptor) and varying concentrations of the unlabeled test compound. The ability of the test compound to inhibit the binding of the radioligand is measured. The data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Radioligand Binding Displacement Studies

This technique is the practical application of the competitive binding assay principle. A specific radioligand is chosen for each receptor subtype to be studied. For example, a common radioligand for the A2A receptor is [³H]CGS 21680. The experiment measures how effectively increasing concentrations of the unlabeled antagonist, in this case, this compound, displace the radioligand from the receptors. The resulting data are plotted as a displacement curve, from which the IC50 is determined. The IC50 value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself. While this is the standard procedure, specific radioligand displacement data for this compound are not available in the reviewed literature.

Intracellular Signaling Pathways Modulated by this compound

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of intracellular signaling pathways upon activation by the endogenous ligand, adenosine. As an antagonist, this compound would block these actions.

Cyclic AMP (cAMP) Modulation and Adenylyl Cyclase Activity

The A1 and A3 adenosine receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

As an adenosine receptor antagonist, this compound would be expected to block these effects. For example, in the presence of an adenosine agonist that would normally stimulate A2A receptors, this compound would competitively block the receptor and prevent the subsequent rise in cAMP. Similarly, it would prevent the agonist-induced inhibition of adenylyl cyclase via A1 receptors. Functional assays measuring cAMP accumulation are used to quantify the potency of an antagonist (expressed as a Kb value). However, specific studies detailing the modulatory effects of this compound on adenylyl cyclase activity and cAMP levels have not been identified.

Protein Kinase A (PKA) Activation

Cyclic AMP is a second messenger that directly activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular functions. The modulation of cAMP levels by adenosine receptor ligands directly impacts the activation state of PKA. By blocking the A2A and A2B receptor-mediated increase in cAMP, an antagonist like this compound would consequently prevent the downstream activation of PKA. Conversely, by blocking the A1 and A3 receptor-mediated decrease in cAMP, it could lead to a relative increase in PKA activity. While caffeine itself has been shown to influence PKA pathways, direct experimental evidence demonstrating the specific effect of this compound on PKA activation is not present in the available scientific record.

Calcium Flux Studies in Cellular Models

The modulation of intracellular calcium ([Ca2+]i) levels is a critical aspect of cellular signaling, and xanthine (B1682287) derivatives like caffeine have been shown to influence this process. Caffeine can affect [Ca2+]i by mobilizing it from intracellular stores and by modulating its entry through voltage-operated calcium channels (VOCCs). nih.gov Studies on various cell types, such as pituitary cells, have revealed that caffeine can have a dual effect on Ca2+ entry through VOCCs, enhancing it at low concentrations and blocking it at high concentrations. nih.gov This inhibitory effect at higher concentrations is not necessarily linked to the rise in [Ca2+]i, as it persists even in the presence of intracellular calcium chelators. nih.gov

In the context of the immune system, particularly in neonatal T lymphocytes, caffeine has been observed to increase calcium influx upon cell activation. nih.gov This effect is believed to be mediated more by an increase in cyclic AMP (cAMP) levels rather than by direct adenosine A2A receptor inhibition. nih.gov Furthermore, research on glioblastoma cells has identified caffeine as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor subtype 3 (IP3R3), a channel that releases calcium from intracellular stores. nih.gov By inhibiting IP3R3-mediated calcium release, caffeine was shown to impede the migration and invasion of these cancer cells. nih.gov While these studies focus on caffeine, the findings provide a foundational understanding of how a substituted xanthine like this compound might interact with calcium signaling pathways in cellular models.

Receptor Occupancy and Functional Antagonism in Cell-Based Assays

Caffeine and its derivatives are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3). nih.gov Their stimulant effects are largely attributed to the blockade of these receptors, particularly the A1 and A2A subtypes in the central nervous system. nih.gov Functional antagonism is demonstrated by the ability of these compounds to reverse the physiological effects of adenosine receptor agonists. For instance, selective A2A receptor antagonists like 8-(3-chlorostyryl)caffeine (B119740) (CSC) have been shown to counteract the motor depression induced by A2A-selective agonists in animal models. nih.gov This demonstrates a direct functional blockade of the receptor in a physiological context. The in vitro functional antagonism of CSC was confirmed by its ability to reverse the effects of agonists on adenylate cyclase, showing selectivity for A2a receptors over A1 receptors. nih.gov

The following table summarizes the in vitro antagonist potency of the related compound 8-(3-chlorostyryl)caffeine (CSC) at different adenosine receptor subtypes.

| Receptor Subtype | Cell Line/Tissue | Agonist Effect Measured | CSC Kb (nM) |

| A2a | Rat Pheochromocytoma Cells | Adenylate Cyclase Stimulation | 60 |

| A1 | Rat Adipocytes | Adenylate Cyclase Inhibition | 1300 |

Data sourced from studies on 8-(3-chlorostyryl)caffeine, a structurally related adenosine A2A receptor antagonist. nih.gov

Agonist-Stimulated cAMP Accumulation Inhibition

A primary signaling pathway for A2A and A2B adenosine receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). revvity.com Conversely, A1 and A3 receptor activation typically inhibits adenylyl cyclase, decreasing cAMP levels. Therefore, a key method to demonstrate the functional antagonism of a compound like this compound at A2A/A2B receptors is to measure its ability to inhibit the cAMP accumulation stimulated by an adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine). researchgate.net

In cell-based assays, cells expressing the target adenosine receptor are first treated with the antagonist (e.g., this compound) and then stimulated with an agonist. researchgate.net The resulting cAMP levels are quantified. An effective antagonist will reduce the amount of cAMP produced in response to the agonist in a dose-dependent manner. researchgate.net To ensure that the measured cAMP is not degraded by cellular enzymes, these assays are often performed in the presence of a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX). revvity.com This method allows for the determination of the antagonist's potency (often expressed as a Kb or IC50 value) in a functional cellular context. nih.govresearchgate.net

Functional Assays in Reporter Gene Systems

Reporter gene assays provide a sensitive and high-throughput method for studying receptor function, including antagonism. nih.gov In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway. nih.gov For Gs-coupled receptors like the A2A adenosine receptor, the promoter is typically linked to cAMP response elements (CRE). researchgate.net

When an agonist binds to the receptor, it triggers the cAMP pathway, leading to the activation of the CRE-promoter and subsequent expression of the reporter protein (luciferase). researchgate.net The activity of the reporter protein, which can be measured by light output, serves as a quantitative measure of receptor activation. nih.gov To test for antagonism, cells are incubated with a compound like this compound before the addition of an agonist. A reduction in the reporter signal compared to the agonist-only control would indicate that the compound is functionally antagonizing the receptor. These systems are valuable for screening large numbers of compounds and characterizing their functional effects on specific receptor-mediated signaling pathways. nih.govnih.gov

Non-Adenosine Receptor Targets (Exploratory Research)

Phosphodiesterase Inhibition

Xanthines, including caffeine, are known non-selective phosphodiesterase (PDE) inhibitors. nih.gov PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines can increase the intracellular levels of these second messengers, which can mimic or enhance the effects of Gs-coupled receptor activation. The respiratory-stimulant effects of xanthines have been more closely linked to PDE inhibition, particularly of the type IV isoform (PDE4), whereas their behavioral-stimulant effects are more associated with adenosine receptor antagonism. nih.gov The potency of various xanthines as respiratory stimulants often correlates with their potency as PDE inhibitors. nih.gov

The following table shows the effects of general PDE inhibitors on physiological responses compared to a selective adenosine antagonist.

| Compound | Primary Mechanism | Respiratory Stimulation | Behavioral Stimulation |

| Caffeine | Adenosine Antagonist / Non-selective PDE Inhibitor | Pronounced | Moderate |

| IBMX | Non-selective PDE Inhibitor | Pronounced | Less than CGS 15943 |

| Rolipram | Type IV PDE Inhibitor | Pronounced | Decreased Responding |

| CGS 15943 | Selective Adenosine Antagonist | Modest | High |

This table summarizes general findings for xanthines and related compounds to illustrate the distinct roles of PDE inhibition and adenosine receptor antagonism. nih.gov

GABA Receptor Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are important drug targets. Some studies have suggested that caffeine can modulate GABAergic activity. nih.govnih.gov It has been found to suppress GABA receptor-mediated currents in primary sensory neurons. researchgate.net This effect appears to be non-competitive and may be linked to the inhibition of intracellular phosphodiesterase, leading to downstream effects via protein kinase A. researchgate.net By suppressing inhibitory GABAergic activity, caffeine can contribute to a state of increased neuronal excitability, which may complement its stimulant effects from adenosine receptor blockade. nih.govnih.gov The extent to which a specific derivative like this compound interacts with GABA receptors would require direct investigation but is a plausible area of secondary pharmacological action based on the profile of its parent compound.

Ryanodine (B192298) Receptor Modulation

The direct modulation of ryanodine receptors by this compound has not been specifically elucidated in published scientific literature. However, the parent compound, caffeine, is a well-established modulator of these intracellular calcium release channels. nih.govnih.govresearchgate.net Caffeine is known to sensitize ryanodine receptors, thereby lowering the threshold for their activation by calcium. nih.gov This action leads to an increased release of calcium from the sarcoplasmic reticulum. nih.gov

It is important to note that this effect of caffeine typically occurs at concentrations higher than those required for its primary action as an adenosine receptor antagonist. Given that substitutions at the C-8 position of the xanthine core can significantly alter pharmacological activity, it is plausible that the phenylethoxy group at this position in this compound could influence its interaction with ryanodine receptors. researchgate.netnih.gov However, without direct experimental evidence, any potential modulation of ryanodine receptors by this compound remains speculative.

Comparative Pharmacological Profile with Parent Caffeine and Other Xanthines

The pharmacological profile of this compound can be understood by comparing it with its parent compound, caffeine, and other xanthine derivatives. While specific data for this compound is limited, the effects of substitutions at the 8-position of the caffeine molecule provide a basis for potential differences in activity.

Caffeine, a 1,3,7-trimethylxanthine, primarily acts as a non-selective antagonist of adenosine A1 and A2A receptors. researchgate.netnih.gov This antagonism is responsible for its well-known stimulant effects on the central nervous system. wikipedia.orgwikipedia.org In contrast, modifications at the C-8 position can lead to derivatives with altered receptor affinity and even novel mechanisms of action. researchgate.netnih.gov

For instance, a structurally similar compound, 8-(3-phenylpropoxy)caffeine, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). nih.gov This suggests that this compound may also exhibit inhibitory activity against MAO-B, a characteristic not prominent in parent caffeine. Inhibition of MAO-B can lead to increased levels of dopamine (B1211576) in the brain, a mechanism distinct from adenosine receptor antagonism.

Other xanthines, such as theophylline (B1681296) and theobromine (B1682246), also act as adenosine receptor antagonists and phosphodiesterase inhibitors, but with varying potencies and physiological effects compared to caffeine. Theophylline, for example, is a more potent bronchodilator than caffeine. The introduction of different substituents on the xanthine core, as seen in synthetic derivatives like pentoxifylline, can further diversify the pharmacological profile, leading to agents with hemorheological properties.

The following table provides a comparative overview of the known pharmacological targets and general effects of caffeine and other relevant xanthines.

| Compound | Primary Mechanism(s) of Action | Notable Effects |

| Caffeine | Adenosine A1 and A2A receptor antagonist; Phosphodiesterase inhibitor (at high concentrations) | CNS stimulant; Increased alertness |

| Theophylline | Adenosine receptor antagonist; Phosphodiesterase inhibitor | Bronchodilation; CNS stimulant |

| Theobromine | Adenosine receptor antagonist; Phosphodiesterase inhibitor | Weaker CNS stimulant than caffeine; Diuretic |

| 8-(3-Phenylpropoxy)caffeine | Potent and selective MAO-B inhibitor | Potential neuroprotective effects |

| This compound | Likely MAO-B inhibitor (based on structural similarity to 8-(3-phenylpropoxy)caffeine); Potential adenosine receptor antagonist | Specific effects not yet characterized |

Data for this compound is inferred and not based on direct experimental findings.

Structure Activity Relationship Sar Studies of 8 3 Phenylethoxy Caffeine Derivatives

Influence of Substituents on the Phenyl Ring on Receptor Binding

The phenyl ring of the 8-(3-phenylethoxy) moiety offers a versatile platform for introducing substituents that can probe the binding pocket of adenosine (B11128) receptors. The nature and position of these substituents can dramatically alter the compound's affinity and selectivity, primarily through electronic and steric effects.

Electronic Effects of Substituents

The electronic properties of substituents on the phenyl ring, whether they are electron-donating or electron-withdrawing, play a critical role in modulating receptor affinity. For instance, in a series of 8-[(phenylethyl)sulfanyl]caffeine analogues, which share a similar two-carbon linker to the phenyl ring, substitutions on the phenyl ring with alkyl groups and halogens have been shown to yield potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov Specifically, substitutions at the C3 and C4 positions of the phenyl ring resulted in analogues with high potency. nih.gov

A study on C8 two-chain linkers in caffeine (B1668208) derivatives found that a para-chloro substituent on a phenoxymethyl (B101242) linker led to A2A adenosine receptor selectivity. nih.gov This highlights how an electron-withdrawing halogen can fine-tune receptor interaction.

Steric Hindrance Considerations

The size and spatial arrangement of substituents on the phenyl ring can create steric hindrance, which can either be detrimental or beneficial to receptor binding, depending on the topography of the receptor's binding site. The para position of the 8-phenyl ring has been identified as a site that can accommodate a functional chain without a loss of biological activity, suggesting a degree of tolerance for substitution at this position.

Impact of Ethoxy Linker Modifications on Pharmacological Activity

The ethoxy linker, which connects the phenyl ring to the C8 position of the caffeine core, is a critical determinant of the molecule's flexibility, conformation, and ultimately, its pharmacological activity. Modifications to this linker, such as altering its length or introducing rigidifying elements, have profound effects.

Chain Length Variations

The length of the linker between the xanthine (B1682287) core and the phenyl ring is a key factor in optimizing receptor affinity. Research on C8-substituted caffeine derivatives with two-chain-length linkers has provided valuable insights. A study systematically exploring these variations found that an unsubstituted benzyloxy linker resulted in the highest affinity for the A1 adenosine receptor. nih.gov Conversely, a phenoxymethyl linker, which is one carbon shorter, tended to favor A1 adenosine receptor selectivity. nih.gov

This demonstrates that even a subtle change in the linker length can shift the preference between adenosine receptor subtypes. The optimal linker length positions the phenyl ring in a favorable orientation within the binding pocket to maximize interactions.

Introduction of Double Bonds or Cyclopropyl (B3062369) Groups

While specific data on the introduction of double bonds or cyclopropyl groups within the ethoxy linker of 8-(3-Phenylethoxy)Caffeine is limited, studies on related 8-substituted purine (B94841) derivatives provide valuable insights. The introduction of unsaturation, such as a double or triple bond, can rigidify the linker, restricting its conformational freedom. This can be advantageous if the resulting conformation aligns well with the receptor's binding site.

For example, the synthesis of 8-alkenyl- and 8-alkynyl-2'-deoxyadenosine analogues has been reported, demonstrating the chemical feasibility of introducing unsaturation in the C8-substituent. In these series, certain derivatives with unsaturated linkers exhibited antiviral activity, indicating that such modifications can lead to potent biological effects.

Role of Xanthine Core N-Methylation Patterns in Receptor Selectivity

The methylation pattern on the N1, N3, and N7 positions of the xanthine core is a well-established determinant of adenosine receptor affinity and selectivity. nih.gov Caffeine itself is 1,3,7-trimethylxanthine. Altering this pattern in this compound derivatives can fine-tune their pharmacological profile.

Studies on various caffeine analogues have shown that replacing the methyl groups with larger alkyl or other substituents generally increases potency at both A1 and A2 receptors. nih.gov However, specific substitutions can introduce selectivity. For instance, replacing only one of the three methyl groups with a larger substituent has been shown to confer some selectivity for A2 receptors. nih.gov In a series of 8-styrylxanthines, 7-methyl analogues were found to be roughly an order of magnitude more selective for A2 versus A1 receptors compared to their 7-H counterparts. Furthermore, 1,3-dimethylxanthine derivatives tended to be more selective for A2-receptors than the corresponding 1,3-diallyl, diethyl, or dipropyl derivatives.

Computational Chemistry Approaches to SAR

Computational chemistry has become an indispensable tool in the study of SAR, offering powerful methods to predict and rationalize the biological activity of molecules. For 8-substituted xanthines, including this compound derivatives, these approaches provide a molecular-level understanding of their interactions with biological targets, guiding the synthesis of more effective and selective compounds.

Ligand Docking Studies

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding the binding modes of 8-substituted xanthine derivatives to their target proteins, most notably adenosine receptors.

Docking studies have been instrumental in elucidating the interactions of 8-substituted xanthines with various receptor subtypes. For instance, molecular docking of 7-substituted 8-m/p-chloropropoxyphenylxanthine analogues into the A₂A adenosine receptor (A₂AAR) has highlighted key structural requirements for potent A₂AAR ligands. nih.gov Similarly, studies on 8-alkylmercaptocaffeine derivatives targeting the PDE5A active site have used docking to identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov Computational analyses of xanthine derivatives as potential inhibitors for the SARS-CoV-2 spike receptor-binding domain have also utilized molecular docking to assess binding affinities. researchgate.net

The insights from these studies are critical for rational drug design. For example, docking results for coumarin–chalcone hybrids with A₁ and A₃ adenosine receptor homology models suggest that specific residues within the binding pocket are key determinants of ligand selectivity. mdpi.com The process involves placing the ligand in the active site of the protein and evaluating the binding poses based on a scoring function, which estimates the binding energy. nih.gov The poses with the highest scores and lowest binding energies are considered the most likely binding conformations. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Docking Insights | Reference |

| 7-substituted 8-m/p-chloropropoxyphenylxanthines | A₂A Adenosine Receptor | Not specified | Highlighted crucial structural components for A₂AAR affinity. | nih.gov |

| 8-Alkylmercaptocaffeine derivatives | PDE5A | Gln817 | H-bond formation with Gln817 and a hydrophobic cavity stabilize the alkyl group. | nih.gov |

| Xanthine derivatives | SARS-CoV-2 Spike Protein | Not specified | Tested binding affinity to potential viral protein targets. | researchgate.net |

| Doronine derivatives | Human COX-2 | Not specified | Explored binding patterns with the COX-2 protein. | nih.gov |

| Allopurinol | Xanthine Oxidase (XO) | Arg880, Thr1010, Phe914, Glu802 | Arg880 formed two hydrogen bonds with the inhibitor. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity using statistical approaches. nih.gov These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.net The success of a QSAR model depends heavily on the appropriate selection of molecular descriptors and the statistical method used for regression. researchgate.net

For caffeine and its derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer effects. journaljpri.com A study on new caffeine derivatives with epithelial anticancer activity used descriptors such as molecular area, distance radicals, and partition coefficients to build predictive models. journaljpri.com The resulting Partial Least Squares (PLS) and Principal Component Regression (PCR) models demonstrated good predictive ability, identifying several new compounds predicted to be highly active. journaljpri.com

In the broader context of xanthine derivatives, QSAR models have been developed for various targets. For instance, a QSAR study of 1,3,8-substituted-9-deazaxanthines as A₂B adenosine receptor antagonists revealed the significant role of topological and geometrical descriptors in receptor binding. nih.gov Similarly, QSAR models for xanthine oxidase inhibitors have been established using both linear and non-linear methods, with a model built by support vector regression (SVR) showing the best predictive ability. frontiersin.org These models help to elucidate the possible molecular mechanisms of receptor-ligand interactions and guide the design of new compounds with enhanced activity. researchgate.net

| Compound Series | Target/Activity | QSAR Method | Key Findings | Reference |

| Caffeine derivatives | Epithelial Anticancer Activity | PLS, PCR | Descriptors related to area and partition coefficients were crucial. Models showed good predictive ability (R² > 0.9). | journaljpri.com |

| 1,3,8-substituted-9-deazaxanthines | A₂B Adenosine Receptor Antagonism | PLS, GRNN | Topological and geometrical descriptors were significant. The PLS model showed good statistical quality (R²=0.863, Q²=0.817). | nih.gov |

| Amide derivatives | Xanthine Oxidase Inhibition | MLR, SVR, RF | A non-linear model using support vector regression (SVR) exhibited the best performance and robustness. | frontiersin.org |

| 7,8-substituted theophylline (B1681296) derivatives | Pharmacokinetics | Multiple Linear Regression | Developed models to predict pharmacokinetic parameters like clearance and volume of distribution. | nih.gov |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed atomic-level information about the movement and interaction of atoms and molecules over time. nih.gov This powerful technique is used to study the physical motions of proteins and ligands, offering insights into the stability of ligand-receptor complexes and the dynamic nature of their interactions. researchgate.net

For xanthine derivatives, MD simulations are often used to refine the results of molecular docking. By simulating the behavior of the docked complex in a dynamic environment, researchers can assess the stability of the predicted binding pose. For example, MD simulations were used to verify the binding modes of xanthine oxidase inhibitors, revealing that key residues interact with the ligands through stable hydrogen bonds and π-π stacking interactions. acs.orgnih.gov The simulations can also reveal conformational changes in the protein upon inhibitor binding. acs.org

MD simulations have been successfully applied to study 8-alkylmercaptocaffeine derivatives, helping to discover their inhibitory mechanisms. nih.gov In general, these simulations are used to investigate properties like the strength of interaction and the conformational orientation of a drug within the protein's binding site. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation can indicate the stability of the protein-ligand complex. nih.gov

| System Studied | Simulation Focus | Key Findings | Reference |

| Xanthine Oxidase Inhibitors in XO | Binding stability and mechanism | Confirmed stability of docking poses and identified key interacting residues (Glu802, Arg880, Phe914). | acs.orgnih.gov |

| 8-Alkylmercaptocaffeine derivatives | Inhibitory mechanism | Provided insights into the dynamic interactions and stability within the target's active site. | nih.gov |

| DNA-Protein Complexes | Binding and recognition | Elucidated the balance between DNA's inherent structure and the protein's impact on it. | nih.gov |

Pharmacophore Model Development for 8-Substituted Xanthines

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov The development of such models is a key strategy in ligand-based drug design, used for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

Pharmacophore models have been successfully developed for various classes of xanthine derivatives. For instance, a common primary pharmacophore was developed for phosphodiesterase IV (PDE IV) inhibitors, including xanthine derivatives, which identified shared hydrogen bonding and lipophilic enzyme interaction points. researchgate.net Another model was created for A₂B adenosine receptor antagonists based on a set of 85 known inhibitors. researchgate.net

The process involves identifying common chemical features among a set of active compounds, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For example, a pharmacophore model for xanthone-based monoamine oxidase-A (MAO-A) inhibitors identified a five-point hypothesis with three hydrogen bond acceptors and two aromatic rings as crucial features. researchgate.net In the study of xanthine oxidase inhibitors, a generated pharmacophore model was used in combination with molecular docking for virtual screening, leading to the identification of four potential new hits. nih.gov These models serve as powerful 3D queries to search for novel chemical scaffolds with the desired biological activity. nih.gov

| Target/Compound Class | Key Pharmacophoric Features | Application | Reference |

| PDE IV Inhibitors (including xanthines) | Hydrogen bonding and lipophilic features | To identify common interaction points among structurally different inhibitors. | researchgate.net |

| A₂B Adenosine Receptor Antagonists | Not specified | Developed from 85 known antagonists to aid in the design of new selective ligands. | researchgate.net |

| Xanthine Oxidase Inhibitors | Not specified | Used for virtual screening to discover novel inhibitor scaffolds. | nih.gov |

| Xanthone MAO-A Inhibitors | 3 Hydrogen Bond Acceptors, 2 Aromatic Rings | Development of a 3D-QSAR model and virtual screening. | researchgate.net |

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough review of publicly accessible scientific databases and research literature, no specific preclinical efficacy or pharmacological data for the chemical compound this compound in animal models could be identified. The requested article, which was to focus solely on the neurological and cardiovascular effects of this specific caffeine derivative, cannot be generated due to the absence of published research findings.

Extensive searches were conducted to locate studies pertaining to the evaluation of this compound in various animal models, as per the specified outline. These searches aimed to uncover data on its effects on arousal and wakefulness through electroencephalogram (EEG) studies, its impact on locomotor activity, and its influence on cognitive performance in non-pathological rodent models. Similarly, investigations into its cardiovascular properties, including blood pressure regulation in normotensive animals and heart rate modulation, yielded no relevant results for this particular compound.

The scientific literature is rich with preclinical data on caffeine itself, detailing its well-documented effects as a central nervous system stimulant and its varied cardiovascular impacts. However, the specific structural modification in this compound, the addition of a phenylethoxy group at the 8-position of the caffeine molecule, distinguishes it from its parent compound. This modification would be expected to alter its pharmacological profile, including its affinity for adenosine receptors and its metabolic pathway, thereby leading to potentially different physiological effects. Without dedicated preclinical studies on this analog, any discussion of its efficacy and pharmacological actions would be purely speculative and would not meet the required standards of scientific accuracy.

It is possible that research on this compound exists within proprietary databases of pharmaceutical or chemical research companies, or that studies have been conducted but not yet published. However, based on the currently available public information, the preclinical profile of this compound remains uncharacterized. Therefore, the creation of an evidence-based article with detailed research findings and data tables, as requested, is not feasible at this time.

Preclinical Efficacy and Pharmacological Research in Animal Models Non Therapeutic Focus

Renal Function Studies in Research Animals

There is no available research on the effects of 8-(3-phenylethoxy)caffeine on renal function in animal models.

Diuretic Effects in Rodent Models

No studies were found that investigate the diuretic properties of this compound in rodent models.

Renal Blood Flow Modulation

Information regarding the modulation of renal blood flow by this compound in animal models is not present in the available scientific literature.

Research on Metabolic Parameters in Animal Studies

There is a lack of published research on the impact of this compound on metabolic parameters in animal studies.

Glucose Homeostasis Modulation

No data is available concerning the effects of this compound on glucose homeostasis in animal models.

Lipid Metabolism Studies in Rodents

There are no published studies on the effects of this compound on lipid metabolism in rodents.

In Vivo Receptor Occupancy Studies in Animal Brains

No in vivo receptor occupancy studies for this compound in animal brains have been published in the accessible scientific literature.

Positron Emission Tomography (PET) Ligand Development and Application

There is no publicly available scientific literature detailing the development or application of radiolabeled this compound as a positron emission tomography (PET) ligand. Research on related 8-substituted xanthine (B1682287) derivatives suggests that this class of compounds has been explored for its potential to interact with adenosine (B11128) receptors, which are targets of interest in PET imaging. For instance, the structurally similar compound, 8-(2-phenylethyl)-1,3,7-trimethylxanthine, has been identified as a non-selective adenosine receptor antagonist. documentsdelivered.comnih.govresearchgate.net Studies on various C8-substituted caffeine (B1668208) analogs indicate that modifications at this position can influence affinity for adenosine A1 and A2A receptors. documentsdelivered.comnih.govresearchgate.net However, specific data on the synthesis, radiolabeling with positron-emitting isotopes (such as carbon-11 (B1219553) or fluorine-18), and subsequent in vivo evaluation in animal models for this compound are absent from the reviewed literature.

Table 1: PET Ligand Development and Application Data for this compound

| Parameter | Finding |

| Radiosynthesis | No data available |

| In vivo Brain Uptake | No data available |

| Specific Binding | No data available |

| Receptor Occupancy Studies | No data available |

This table reflects the absence of published data for this compound in the context of PET ligand development.

Ex Vivo Receptor Autoradiography

No studies utilizing this compound in ex vivo receptor autoradiography experiments have been found in the public domain. This technique is often employed to determine the regional distribution and density of target receptors in the brain and other tissues, and to assess the in vivo receptor occupancy of a compound. nih.gov While autoradiography has been used to study other caffeine derivatives and their interaction with adenosine receptors, there are no specific reports detailing the use of radiolabeled or non-radiolabeled this compound in such assays to characterize its binding profile in animal tissues.

Table 2: Ex Vivo Receptor Autoradiography Data for this compound

| Parameter | Finding |

| Tissue Distribution | No data available |

| Receptor Specificity | No data available |

| Displacement Studies | No data available |

| Receptor Occupancy | No data available |

This table reflects the absence of published data for this compound in the context of ex vivo receptor autoradiography.

Metabolism and Pharmacokinetics of 8 3 Phenylethoxy Caffeine in Preclinical Research

In Vitro Metabolic Stability in Hepatic Microsomes (Rodent/Canine)

No published studies were identified that specifically investigated the in vitro metabolic stability of 8-(3-Phenylethoxy)Caffeine in rodent or canine hepatic microsomes. This type of study is fundamental in early drug discovery to predict the intrinsic clearance of a compound in the liver, a primary site of drug metabolism. Data from such assays would provide insights into the compound's susceptibility to enzymatic degradation and its potential half-life in vivo.

Identification of Major Metabolites in Animal Systems

Information regarding the major metabolites of this compound in animal systems is not available in the current body of scientific literature. Understanding the metabolic fate of a compound is critical for evaluating its efficacy and safety.

Phase I Metabolic Pathways (e.g., O-Dealkylation, Aromatic Hydroxylation)

Without experimental data, the specific Phase I metabolic pathways for this compound, such as O-dealkylation of the phenylethoxy group or aromatic hydroxylation on the phenyl ring, can only be hypothesized based on the metabolism of structurally similar compounds. However, no specific research has been published to confirm these or any other Phase I metabolic routes for this particular molecule.

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Similarly, there is no available information on the Phase II metabolic pathways of this compound. Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion from the body. The extent and nature of these conjugation reactions for this compound have not been reported.

Absorption, Distribution, and Elimination Studies in Animal Models

Comprehensive in vivo studies detailing the absorption, distribution, and elimination (ADME) of this compound in animal models are not present in the public domain. These studies are essential for determining the pharmacokinetic profile of a drug candidate.

Oral Bioavailability in Rodents

No data has been published regarding the oral bioavailability of this compound in rodents. This parameter is crucial as it quantifies the fraction of an orally administered dose that reaches the systemic circulation, providing a key indicator of its potential as an orally administered therapeutic agent.

Tissue Distribution Profiles in Animal Organs

There are no available studies that have investigated the tissue distribution profiles of this compound in animal organs. Such studies are necessary to understand where the compound and its metabolites accumulate in the body, which can provide insights into its potential sites of action and any potential for organ-specific toxicity.

Excretion Routes (Urinary, Fecal) in Animal Studies

Comprehensive studies detailing the elimination pathways of this compound in preclinical animal models have not been published. The scientific community awaits research that would quantify the extent to which this compound and its potential metabolites are excreted through urinary and fecal routes. Such data is fundamental to understanding its clearance from the body and its potential for accumulation.

Cytochrome P450 Enzyme Inhibition or Induction Studies (In Vitro)

There is currently no published in vitro research investigating the inhibitory or inductive effects of this compound on the major cytochrome P450 (CYP450) enzymes. These enzymes are critical for the metabolism of a vast number of drugs. Understanding the interaction of this compound with CYP450 isoforms such as CYP1A2, CYP2D6, and CYP3A4 is essential for predicting potential drug-drug interactions. For context, caffeine (B1668208) itself is primarily metabolized by CYP1A2. nih.govlivermetabolism.comclinpgx.org Studies on other caffeine derivatives sometimes show interactions with these enzymes; for instance, 8-(3-chlorostyryl)caffeine (B119740) has been investigated for its effects on monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. nih.gov However, specific data for this compound is absent.

Interactive Table: Status of In Vitro Cytochrome P450 Studies for this compound

| CYP450 Isoform | Inhibition Data Available | Induction Data Available |

|---|---|---|

| CYP1A2 | No Data | No Data |

| CYP2C9 | No Data | No Data |

| CYP2C19 | No Data | No Data |

| CYP2D6 | No Data | No Data |

Brain Penetration and Blood-Brain Barrier Permeability in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential central nervous system effects. For caffeine and its derivatives, this is of particular interest due to their well-known psychoactive properties, which are mediated by antagonism of adenosine (B11128) receptors in the brain. nih.gov While caffeine is known to readily cross the BBB, specific data on the brain penetration and BBB permeability of this compound in animal models is not available in the current body of scientific literature. Research in this area would be necessary to ascertain its potential for neurological activity.

Interactive Table: Blood-Brain Barrier Permeability Data for this compound in Animal Models

| Animal Model | Study Type | Outcome |

|---|---|---|

| Mouse | Not Studied | No Data Available |

| Rat | Not Studied | No Data Available |

Advanced Analytical Methodologies for 8 3 Phenylethoxy Caffeine in Research Settings

Quantitative Analysis in Biological Matrices from Research Animals

The accurate measurement of 8-(3-phenylethoxy)caffeine concentrations in biological matrices such as plasma and urine from research animals is fundamental to understanding its pharmacokinetic profile. Two primary analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, are widely utilized for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS stands as a powerful and highly sensitive technique for the quantification of analytes in complex biological samples. researchgate.net The development of a robust LC-MS/MS method for this compound would involve several critical steps. A key aspect is the optimization of chromatographic separation to ensure that this compound is resolved from other endogenous matrix components and potential metabolites. This is often achieved using a C18 reversed-phase column.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. The transition from the precursor to the product ion is unique to the analyte, minimizing interference from other compounds in the matrix. For structurally similar compounds like caffeine (B1668208) and its metabolites, chromatographic separation is crucial, even with the selectivity of MS/MS, as they can have similar fragmentation patterns. researchgate.net

Method validation is a critical component of LC-MS/MS method development. This process ensures the reliability of the analytical data and typically includes the assessment of linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). For instance, a validated method for caffeine and its metabolites demonstrated a linear range of 5 ng/mL to 5000 ng/mL for caffeine, with a coefficient of variation for assay precision of less than 12.6% and an accuracy of 93.5-114%. researchgate.net Similar parameters would be established for an this compound assay.

Table 1: Illustrative LC-MS/MS Method Parameters for Analysis of a Caffeine Analog

| Parameter | Example Condition |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), both containing 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor > Product Ion | To be determined specifically for this compound |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is another widely used technique for the quantification of xanthine (B1682287) derivatives in biological fluids. nih.govglobalresearchonline.net While generally less sensitive than LC-MS/MS, HPLC-UV can provide sufficient sensitivity for many research applications and is often more accessible. nih.gov

Method development for HPLC-UV analysis of this compound would focus on optimizing the chromatographic conditions to achieve adequate separation and a strong UV absorbance signal. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters. A C18 column is a common choice for the separation of caffeine and its analogs. japsonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The UV detector wavelength would be set at the maximum absorbance of this compound, which is expected to be in the range of 270-280 nm, similar to caffeine.

Validation of an HPLC-UV method involves establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For example, a validated HPLC-UV method for caffeine and its metabolites in human plasma was linear in the range of 0.1-40 µg/mL, with intraday and interday accuracy ranging from 96.5% to 106.2% and a coefficient of variation of no more than 10%. nih.gov

Table 2: Representative HPLC-UV Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85-115% of the nominal concentration (80-120% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Sample Preparation Techniques for Biological Samples

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation is a straightforward and common method for removing proteins from plasma or serum samples. mdpi.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample. The solvent denatures and precipitates the proteins, which can then be separated by centrifugation.

Liquid-liquid extraction (LLE) offers a higher degree of sample cleanup by partitioning the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is crucial and depends on the polarity and solubility of this compound. After extraction, the organic layer is evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more selective and efficient sample preparation technique compared to protein precipitation and LLE. lcms.cz SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while allowing interfering components to pass through. The analyte is then eluted with a small volume of a strong solvent. For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18) would likely be effective. The use of SPE can lead to improved signal and detection compared to simpler methods like "dilute and shoot". lcms.cz

Metabolite Profiling and Identification by High-Resolution Mass Spectrometry

Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its biological activity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for metabolite profiling and identification.

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. This information, combined with the fragmentation patterns obtained from MS/MS experiments, allows for the structural elucidation of metabolites.

The process of metabolite identification involves comparing the mass spectra of potential metabolites in samples from dosed animals with those from control animals. The accurate mass data helps to propose elemental compositions for the metabolites, and fragmentation data provides clues about their chemical structures. For example, common metabolic pathways for xanthine derivatives include demethylation, oxidation, and ring opening, which would result in predictable mass shifts from the parent compound.

Microdialysis for In Vivo Extracellular Fluid Quantification

In vivo microdialysis is a powerful technique used for the continuous sampling of unbound molecules from the extracellular fluid of tissues in living, awake animals. basinc.comnih.gov This method offers significant advantages over traditional blood sampling, as it provides tissue-specific data with high temporal resolution and minimizes disturbance to the subject animal. basinc.com

The core of the technique involves a microdialysis probe, which consists of a semi-permeable membrane at its tip. youtube.com This probe is surgically implanted into a target tissue, such as the brain striatum, hippocampus, or subcutaneous adipose tissue. basinc.comnih.govnih.gov A physiological solution, known as the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows past the membrane, molecules present in the extracellular fluid, including the compound of interest like this compound, diffuse across the membrane into the probe down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals and analyzed, typically using high-performance liquid chromatography (HPLC), to determine the concentration of the compound. researchgate.net

The ability to monitor drug levels in an awake and freely moving animal is a key enhancement of this technique, often facilitated by the use of an indwelling cannula for compound administration without restraining the animal. basinc.com The in vivo extraction efficiency of the probe must be determined to accurately relate the dialysate concentration to the absolute concentration in the extracellular fluid. basinc.com This calibration allows for the construction of detailed time-concentration profiles, revealing critical pharmacokinetic parameters directly within the target tissue. Studies on caffeine have successfully used microdialysis to simultaneously measure its levels in blood, brain, and muscle, demonstrating the versatility of the approach. basinc.com The technique has also been applied to investigate the distribution of caffeine into the brain and cerebrospinal fluid (CSF), proving useful for determining drug concentrations with a time resolution of more than 30 seconds. nih.gov

Interactive Table 1: Illustrative In Vivo Microdialysis Data for this compound

The following table presents hypothetical data representing the extracellular concentration of this compound in different tissues over time, as would be obtained from a microdialysis experiment.

| Time (minutes) | Brain Striatum Conc. (µM) | Adipose Tissue Conc. (µM) |

| 0 | 0.0 | 0.0 |

| 30 | 5.2 | 3.1 |

| 60 | 12.8 | 8.9 |

| 90 | 15.1 | 11.5 |

| 120 | 14.5 | 12.2 |

| 180 | 10.3 | 10.8 |

| 240 | 6.7 | 8.4 |

| 360 | 2.1 | 4.5 |

Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites

Identifying the metabolic products of a new chemical entity is a crucial step in drug development. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous structural elucidation of these metabolites. unl.edu Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR provides detailed information about the chemical environment of specific atoms within a molecule, allowing for a definitive determination of its structure. nih.gov

The process typically begins with the isolation of potential metabolites from biofluids like urine or plasma. springernature.com This separation is often achieved using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). nih.govspringernature.com Once isolated, the metabolite is analyzed using a suite of NMR experiments.

A simple one-dimensional (1D) proton (¹H) NMR spectrum can often provide sufficient information to characterize a metabolite, which is particularly beneficial in a drug discovery setting where timeliness is critical. tandfonline.com This spectrum reveals the chemical shifts and coupling patterns of protons, offering clues to the molecular structure. researchgate.net For more complex structures, or to confirm assignments, a variety of two-dimensional (2D) NMR experiments are employed. nih.gov These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing one-bond H-C connectivity information. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the complete carbon skeleton and identifying the positions of functional groups.

By analyzing these spectra, researchers can precisely identify metabolic modifications to the parent compound, this compound. Potential metabolic pathways, similar to those of caffeine, include N-demethylation, C-8 hydroxylation, or cleavage and subsequent conjugation of the phenylethoxy side chain. pharmgkb.org NMR analysis would definitively confirm the location and nature of these chemical transformations.

Interactive Table 2: Hypothetical NMR Data for the Structural Elucidation of a Potential this compound Metabolite

The following table illustrates how ¹H-NMR chemical shift data could be used to identify a hypothetical metabolite, "8-(3-Phenylethoxy)Theophylline," formed via N-7 demethylation of the parent compound.

| Compound | Proton | Expected ¹H Chemical Shift (ppm) | Rationale for Structural Assignment |

| This compound (Parent) | N1-CH₃ | ~3.4 | Singlet, typical for N-methyl group on xanthine core. |

| N3-CH₃ | ~3.6 | Singlet, typical for N-methyl group on xanthine core. | |

| N7-CH₃ | ~4.0 | Singlet, deshielded due to position on imidazole (B134444) ring. researchgate.net | |

| O-CH₂ | ~4.5 | Triplet, adjacent to other CH₂. | |

| Ph-CH₂ | ~3.2 | Triplet, adjacent to O-CH₂. | |

| 8-(3-Phenylethoxy)Theophylline (Metabolite) | N1-CH₃ | ~3.3 | Singlet, confirms N1-methyl group is intact. |

| N3-CH₃ | ~3.5 | Singlet, confirms N3-methyl group is intact. | |

| N7-CH₃ | Absent | Absence of the signal at ~4.0 ppm indicates loss of the N7-methyl group. | |

| O-CH₂ | ~4.5 | Triplet, indicates the phenylethoxy side chain is intact. | |

| Ph-CH₂ | ~3.2 | Triplet, indicates the phenylethoxy side chain is intact. |

Future Directions and Translational Research Perspectives for 8 3 Phenylethoxy Caffeine Analogs Non Clinical Focus

Development of Novel Pharmacological Probes Based on 8-(3-Phenylethoxy)Caffeine Scaffold

The this compound structure provides a versatile foundation for designing and synthesizing novel pharmacological probes. These tools are instrumental in elucidating the complex roles of various biological targets. By modifying the 8-position of the caffeine (B1668208) core, researchers can create a diverse library of compounds. nih.gov These probes can be tailored for high affinity and selectivity towards specific receptors, such as adenosine (B11128) receptor subtypes, or enzymes like monoamine oxidase (MAO). nih.gov

Recent studies have highlighted that substitutions at the C8 position of the caffeine molecule are a promising strategy for developing selective antagonists for adenosine receptors. researchgate.net For instance, the introduction of different linkers and substituent groups can significantly alter the binding affinity and selectivity of the resulting compounds. documentsdelivered.comnih.gov The development of radiolabeled or fluorescently tagged versions of these analogs would further enhance their utility as probes for in vitro and in vivo imaging studies, allowing for the visualization and quantification of target engagement in real-time.

Exploration of Allosteric Modulation of Adenosine Receptors

While many xanthine (B1682287) derivatives act as competitive antagonists at adenosine receptors, the this compound scaffold offers an opportunity to explore allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (adenosine). This can lead to a more nuanced regulation of receptor activity, offering potential advantages in terms of safety and efficacy.

Future research will focus on designing analogs of this compound that can act as positive or negative allosteric modulators of adenosine receptors. This will involve detailed structure-activity relationship (SAR) studies to identify the structural features that confer allosteric activity. The discovery of selective allosteric modulators for different adenosine receptor subtypes could open up new avenues for therapeutic intervention in a range of disorders.

Investigation of Multi-Targeting Approaches with Xanthine Derivatives

The inherent ability of the xanthine scaffold to interact with multiple biological targets makes it an ideal starting point for developing multi-targeting ligands. researchgate.net Many neurodegenerative and psychiatric disorders have complex pathologies involving multiple neurotransmitter systems. A single molecule that can modulate several key targets simultaneously could offer a more effective therapeutic approach than a combination of single-target drugs.

Derivatives of this compound could be designed to act as antagonists at adenosine A2A receptors while also inhibiting enzymes like monoamine oxidase-B (MAO-B). nih.gov Such a dual-action compound could be particularly beneficial in conditions like Parkinson's disease, where both dopaminergic and non-dopaminergic pathways are implicated. The strategic modification of the 8-substituent on the caffeine core will be crucial in achieving the desired polypharmacological profile. researchgate.net

Application in Neuropharmacological Tool Development

The development of potent and selective ligands for specific receptor subtypes is critical for advancing our understanding of brain function and disease. Analogs of this compound have the potential to serve as valuable neuropharmacological tools. nih.gov Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them particularly useful for in vivo studies. ontosight.ai

These compounds can be used to probe the physiological and pathological roles of adenosine receptors in various brain regions. nih.gov For example, selective A2A receptor antagonists derived from this scaffold can help to dissect the involvement of this receptor in motor control, cognition, and mood. nih.gov Furthermore, these tools can be used to validate new drug targets and to screen for novel therapeutic agents.

Design of Next-Generation Caffeine Analogs with Tailored Receptor Selectivity